molecular formula C20H19N7O3 B10894429 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2-methyl-4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2-methyl-4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10894429
M. Wt: 405.4 g/mol
InChI Key: LCCRSADJLJZCKH-UHFFFAOYSA-N
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Description

7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N~2~-(2-methyl-4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a molecular formula of C18H17N5O3. This compound is notable for its unique structure, which includes both pyrazole and pyrazolopyrimidine moieties. It is primarily used in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N~2~-(2-methyl-4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 1-ethyl-5-methyl-1H-pyrazole.

    Formation of the pyrazolopyrimidine ring: The pyrazole derivative is then reacted with 2-chloro-4,6-dimethoxypyrimidine under basic conditions to form the pyrazolopyrimidine core.

    Introduction of the nitrophenyl group: The final step involves the reaction of the pyrazolopyrimidine derivative with 2-methyl-4-nitroaniline under acidic conditions to form the target compound.

Chemical Reactions Analysis

7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N~2~-(2-methyl-4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: While its industrial applications are limited, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N~2~-(2-methyl-4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular pathways involved in inflammation and immune response.

Comparison with Similar Compounds

Similar compounds to 7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N~2~-(2-methyl-4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their potential as CDK inhibitors.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar scaffold and are explored for their anti-cancer properties.

    1-Methylpyrazole-4-boronic acid pinacol ester: This compound is used in similar research applications, particularly in the development of new pharmaceuticals.

The uniqueness of 7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N~2~-(2-methyl-4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19N7O3

Molecular Weight

405.4 g/mol

IUPAC Name

7-(1-ethyl-5-methylpyrazol-4-yl)-N-(2-methyl-4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C20H19N7O3/c1-4-25-13(3)15(11-22-25)18-7-8-21-19-10-17(24-26(18)19)20(28)23-16-6-5-14(27(29)30)9-12(16)2/h5-11H,4H2,1-3H3,(H,23,28)

InChI Key

LCCRSADJLJZCKH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=CC=NC3=CC(=NN23)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])C)C

Origin of Product

United States

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